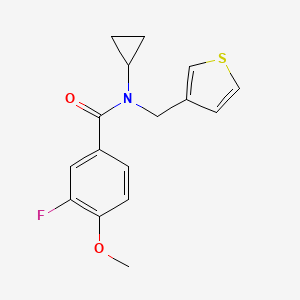

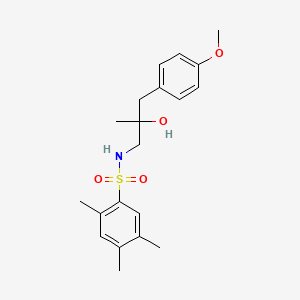

![molecular formula C21H25N3O B3014075 2-甲基-N-(2-{1-[(4-甲苯基)甲基]苯并咪唑-2-基}乙基)丙酰胺 CAS No. 861428-69-5](/img/structure/B3014075.png)

2-甲基-N-(2-{1-[(4-甲苯基)甲基]苯并咪唑-2-基}乙基)丙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzimidazole derivatives has been a focal point in several studies due to their potential therapeutic applications. For instance, a series of novel benzimidazoles were synthesized to act as selective neuropeptide Y Y1 receptor antagonists, with the aim of developing antiobesity drugs . Another study synthesized a library of N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides and related compounds, which were evaluated as potential anticonvulsant agents . Additionally, N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide was synthesized as a versatile reagent for preparing imidazole-amine ligands . These studies highlight the diverse synthetic approaches and the importance of the benzimidazole core in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is crucial for their biological activity. In one study, the crystal structure of a benzimidazole derivative was determined by single-crystal X-ray diffraction, providing insights into the conformation and potential interactions of the compound . Similarly, the structure and conformation of N-(1H-Benzimidazol-2-yl)-N'-benzyl proponamidine were elucidated using NMR and X-ray diffraction, revealing important hydrogen bonding patterns . These structural analyses are essential for understanding the relationship between the molecular structure of benzimidazole derivatives and their biological functions.

Chemical Reactions Analysis

The chemical reactivity of benzimidazole derivatives is influenced by their functional groups and molecular structure. For example, the synthesis of N-(1H-benzimidazol-2-yl)-N'-benzyl proponamidine involved a reaction between an ester and benzylamine, showcasing the reactivity of the benzimidazole moiety . The preparation of N-[1-(N,N,N',N'-tetramethylphosphoramidoyl)-1H-benzimidazol-2-yl]-proponimidic ethyl ester also demonstrated the versatility of benzimidazole derivatives in forming new compounds with different functional groups . These reactions are indicative of the potential for benzimidazole derivatives to undergo various chemical transformations, which can be exploited in drug design.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are influenced by their substituents and molecular framework. For instance, the introduction of different substituents on the benzimidazole ring can significantly alter the compound's solubility, stability, and reactivity . The crystallographic studies provide detailed information on the molecular geometry, which can affect the physical properties such as melting point and solubility . Understanding these properties is crucial for the development of benzimidazole-based drugs, as they directly impact the drug's pharmacokinetics and pharmacodynamics.

科学研究应用

有机合成方法

在有机合成领域,苯并咪唑衍生物因其反应活性和在创造多样分子结构方面的潜力而被利用。例如,Katritzky、Szajda 和 Lam (1993 年) 的研究展示了羧酰胺的 β-锂化导致 β-取代-α,β-不饱和酰胺,展示了一种在分子中引入功能和复杂性的方法 (Katritzky、Szajda 和 Lam,1993 年)。

放射性药物开发

苯并咪唑衍生物因其在医学领域的成像和治疗方面的潜力而受到探索。Li 等人(2005 年)合成了放射性碘化硝基咪唑类似物并对其进行了评估,作为肿瘤缺氧的标记物,突出了这些化合物在诊断和监测癌组织中的作用 (Li、Chu、Liu 和 Wang,2005 年)。

DNA 相互作用和抗癌特性

苯并咪唑衍生物与 DNA 的相互作用及其抗癌特性一直是研究的一个重要领域。Paul 等人(2015 年)合成了一系列新的苯并咪唑基席夫碱铜(II)配合物,并研究了它们的 DNA 结合、细胞 DNA 损伤和细胞毒性,显示出癌症治疗的潜力 (Paul 等人,2015 年)。

抗菌活性

苯并咪唑化合物也因其抗菌特性而受到研究。例如,Dawbaa 等人(2021 年)合成了具有苯并咪唑成分的新型噻唑衍生物,并评估了它们的抗菌和细胞毒活性,展示了这些化合物在对抗微生物感染方面的多功能性 (Dawbaa、Evren、Cantürk 和 Yurttaş,2021 年)。

作用机制

Target of Action

Benzimidazole molecules, which are a key structural component of this compound, have been found to be effective against various strains of microorganisms . They are considered a capable class of bioactive heterocyclic compounds with a wide range of biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. Benzimidazole derivatives have been shown to inhibit enzymes involved in arachidonic acid metabolism, which plays a significant role in inflammation

Biochemical Pathways

It’s worth noting that benzimidazole molecules are a constituent of vitamin-b12 , suggesting that they may play a role in metabolic processes related to this essential nutrient.

Pharmacokinetics

The presence of the benzimidazole moiety could potentially influence these properties, as benzimidazole derivatives have been shown to have a wide range of biological activities .

Result of Action

Given the potential anti-inflammatory effects suggested by the inhibition of arachidonic acid metabolism , it’s possible that this compound could have a mitigating effect on inflammatory responses.

属性

IUPAC Name |

2-methyl-N-[2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O/c1-15(2)21(25)22-13-12-20-23-18-6-4-5-7-19(18)24(20)14-17-10-8-16(3)9-11-17/h4-11,15H,12-14H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBDSVLGZZHWJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCNC(=O)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

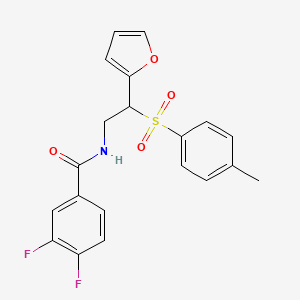

![(1R,5S)-8-(phenethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B3014002.png)

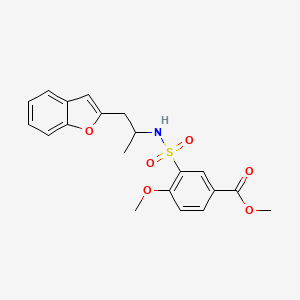

![(E)-ethyl 5-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-4-oxo-3-(m-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3014005.png)

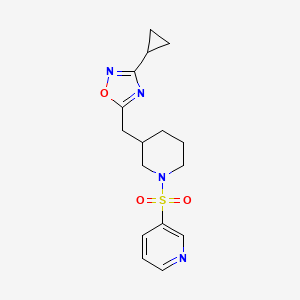

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B3014009.png)

![1-[3-[(1-Methylpyrazol-4-yl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B3014015.png)